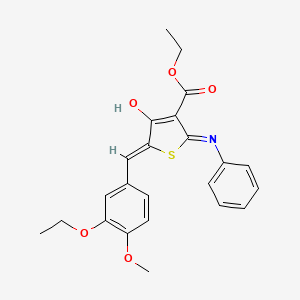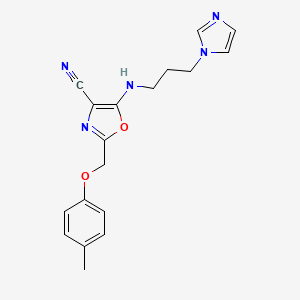![molecular formula C24H23N3O4S B11598178 2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate CAS No. 617694-63-0](/img/structure/B11598178.png)
2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate is a complex organic compound with a unique structure that includes a thiazolo-triazole core
Méthodes De Préparation
The synthesis of 2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the thiazolo-triazole core, followed by the introduction of the benzylidene and pentyloxy groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity. Industrial production methods would likely optimize these conditions for scalability and cost-effectiveness.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Addition: Addition reactions may occur at the double bonds present in the structure, using reagents such as hydrogen or halogens.
Applications De Recherche Scientifique
2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to a particular enzyme’s active site, blocking its activity and resulting in a therapeutic effect.
Comparaison Avec Des Composés Similaires
Similar compounds include those with thiazolo-triazole cores or benzylidene groups. Examples are:
Ethyl acetoacetate: Used in organic synthesis and exhibits keto-enol tautomerism.
Acetylacetone: Another compound with similar reactivity and applications in synthesis.
2-{(5E)-6-oxo-5-[2-(pentyloxy)benzylidene]-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}phenyl acetate stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties.
Propriétés
| 617694-63-0 | |
Formule moléculaire |
C24H23N3O4S |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
[2-[(5E)-6-oxo-5-[(2-pentoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate |
InChI |
InChI=1S/C24H23N3O4S/c1-3-4-9-14-30-19-12-7-5-10-17(19)15-21-23(29)27-24(32-21)25-22(26-27)18-11-6-8-13-20(18)31-16(2)28/h5-8,10-13,15H,3-4,9,14H2,1-2H3/b21-15+ |
Clé InChI |
DSGPCOKNHRAGGG-RCCKNPSSSA-N |
SMILES isomérique |
CCCCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2 |
SMILES canonique |
CCCCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4OC(=O)C)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5Z)-2-(3-chlorophenyl)-5-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11598114.png)
![(6Z)-6-(2-methoxybenzylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11598117.png)
![Ethyl 5-(cyclohexylcarbamoyl)-4-methyl-2-[(phenylacetyl)amino]thiophene-3-carboxylate](/img/structure/B11598122.png)
![4-Methyl-4-{2-oxo-2-[(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)oxy]ethyl}morpholin-4-ium](/img/structure/B11598127.png)
![2-(4-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-4-oxobutan-2-yl)-5-methylhexanoic acid](/img/structure/B11598132.png)

![2-methoxyethyl 8-methyl-4-oxo-6-[4-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598157.png)

![2-[(3-amino-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-1-(4-bromophenyl)ethanone](/img/structure/B11598171.png)

![6,9-diethyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11598183.png)
![2-{[(4E)-2-(4-methoxyphenyl)-6-methyl-4H-chromen-4-ylidene]amino}butanoic acid](/img/structure/B11598184.png)
![2-{1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B11598187.png)
![2-methoxyethyl 6-(3-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11598188.png)
